A Technical Guide to 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid. We will explore its chemical structure, physicochemical properties, established synthetic routes, and its significant, mechanistically diverse biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into this promising class of molecules.
Physicochemical Properties and Structure
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted at position 6 with a chlorine atom, at position 2 with a 4-ethoxyphenyl group, and at position 4 with a carboxylic acid, a critical functional group for the biological activity of many derivatives in this class.
| Property | Value |
| IUPAC Name | 6-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C₁₈H₁₄ClNO₃ |
| Molecular Weight | 327.76 g/mol |
| Canonical SMILES | CCOCc1ccc(cc1)c2nc3cc(Cl)ccc3c(c2)C(=O)O |
| Appearance | Solid (predicted) |
2D Chemical Structure:
Synthesis and Chemical Reactivity
The synthesis of 2-aryl-quinoline-4-carboxylic acids is classically achieved through multicomponent reactions, with the Pfitzinger and Doebner reactions being the most prominent methods.[1]
The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for synthesizing substituted quinoline-4-carboxylic acids.[2][3] The process involves the condensation of an isatin derivative with a carbonyl compound that contains an α-methylene group, conducted in the presence of a strong base.[3]
For the specific synthesis of 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, the likely precursors are 5-chloroisatin and 1-(4-ethoxyphenyl)ethanone. The reaction mechanism proceeds as follows:
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Base-Catalyzed Hydrolysis : The reaction is initiated by the hydrolysis of the amide bond within 5-chloroisatin, typically using a base like potassium hydroxide, to form a keto-acid intermediate (an aminophenyl glyoxalate derivative).[2][4]
-
Condensation & Imine Formation : The aniline derivative then undergoes condensation with the carbonyl group of 1-(4-ethoxyphenyl)ethanone to form an imine (Schiff base).[4]
-
Cyclization & Dehydration : The intermediate tautomerizes to the more stable enamine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final aromatic quinoline ring system.[2]
Generalized Experimental Protocol (Pfitzinger Reaction)[4]
-
Preparation of Base Solution : Dissolve potassium hydroxide (approx. 2.7 equivalents) in a mixture of water and absolute ethanol in a round-bottom flask.
-
Addition of Isatin : Add 5-chloroisatin (1 equivalent) to the basic solution and stir at room temperature for approximately 1 hour.
-
Addition of Carbonyl Compound : Slowly add 1-(4-ethoxyphenyl)ethanone (approx. 2 equivalents) to the reaction mixture.
-
Reflux : Heat the mixture to reflux (around 79°C) and maintain this temperature with continuous stirring for 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation : After completion, cool the mixture and filter. Pour the filtrate into an ice-water mixture and acidify with a weak acid (e.g., acetic acid) to precipitate the crude product.
-
Purification : Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Biological Activity and Therapeutic Potential
The quinoline-4-carboxylic acid scaffold is a cornerstone in the development of therapeutics for a range of diseases, including cancer, malaria, and bacterial infections.[5][6][7] The biological activity is significantly influenced by the substituents at the C-2 and C-6 positions of the quinoline core.[1]
Anticancer Activity: DHODH Inhibition
A primary mechanism of anticancer action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH).[8][9] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.
By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest (typically at the S-phase) and a halt in tumor growth.[8] The 4-carboxylic acid group is essential for this activity, as it is believed to form a salt bridge with key arginine residues (e.g., R136) in the enzyme's active site.[8] The 2-aryl substituent, such as the 4-ethoxyphenyl group, occupies a hydrophobic channel in the binding pocket, contributing to the inhibitor's potency.[8][10]
Conclusion and Future Directions
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid belongs to a highly versatile and pharmacologically significant class of heterocyclic compounds. Its structure is amenable to established synthetic methodologies like the Pfitzinger reaction, allowing for accessible production for research purposes. Based on extensive studies of its structural class, this compound holds considerable potential as an anticancer agent, primarily through the inhibition of DHODH, and may possess other valuable biological activities. Further preclinical evaluation, including in vitro and in vivo studies, is warranted to fully characterize its therapeutic profile and establish its potential as a candidate for drug development.
References
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Joksović, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry. Retrieved from [Link]
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Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]
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Ladds, M. J. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.gov. Retrieved from [Link]
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Olegário, W. G., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Retrieved from [Link]
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Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
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